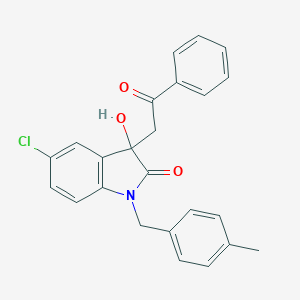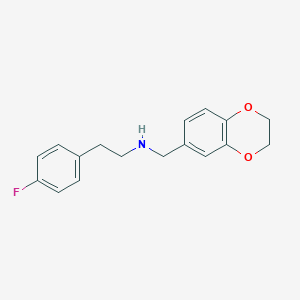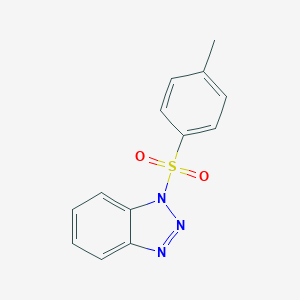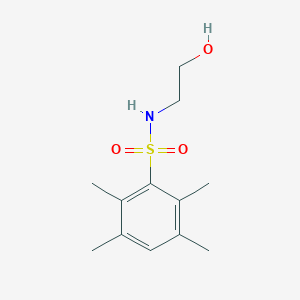
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as CDMEB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as ERK1/2 and JNK, which are involved in various signaling pathways. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the proliferation of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have some cytotoxic effects, which can limit its use in some cell-based assays.
Orientations Futures
There are several future directions for the use of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential direction is to investigate its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to study the role of protein kinases in various signaling pathways. Finally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to develop new chemical probes for the study of biological processes.
Méthodes De Synthèse
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of protein kinases in various signaling pathways.
Propriétés
Nom du produit |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H18ClNO2S |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Clé InChI |
AYAXWSGHBYCKTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272181.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272186.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)
![4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272193.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)



![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)